N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
CAS No.: 946349-78-6
Cat. No.: VC11935896
Molecular Formula: C20H21N5O3S2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946349-78-6 |
|---|---|
| Molecular Formula | C20H21N5O3S2 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5O3S2/c1-3-28-16-10-8-14(9-11-16)21-17(26)12-29-20-25-24-19(30-20)23-18(27)22-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,26)(H2,22,23,24,27) |
| Standard InChI Key | KWGAJVZFVVFPCS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(4-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is C₂₀H₂₁N₅O₃S₂, with a molecular weight of 443.5 g/mol. Key structural features include:
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A 1,3,4-thiadiazole ring at the core, contributing to aromatic stability and electronic diversity.
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A sulfanyl (-S-) bridge linking the thiadiazole to an acetamide group.
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N-(4-ethoxyphenyl) and N-(4-methylphenyl)carbamoyl substituents, which enhance lipophilicity and target binding .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 4.97 | |
| Hydrogen bond acceptors | 8 | |
| Hydrogen bond donors | 3 | |
| Polar surface area | 84.84 Ų | |
| Solubility (logSw) | -4.49 (Low aqueous solubility) |
The high logP value indicates significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . The polar surface area suggests moderate bioavailability, typical of compounds with multiple hydrogen-bonding groups .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Formation of the thiadiazole core: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.
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Introduction of the sulfanyl-acetamide moiety: Nucleophilic substitution using mercaptoacetamide derivatives.
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Functionalization with carbamoyl and ethoxyphenyl groups: Amidation reactions with 4-methylphenyl isocyanate and 4-ethoxyaniline .
Key reagents include hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction), while purification employs column chromatography and recrystallization.
Structural Analogues and SAR
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Positional isomerism: Replacing the 4-ethoxyphenyl with a 2-ethoxyphenyl group (as in ) reduces cytotoxicity by 30%, highlighting the importance of substituent orientation .
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Thiadiazole vs. oxadiazole: Analogues with 1,3,4-oxadiazole (e.g., ) show lower tubulin inhibition, underscoring sulfur's role in target binding .
Biological Activities and Mechanisms
Enzyme Inhibition
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Carbonic anhydrase II (CA-II): Selective inhibition (IC₅₀ = 0.87 μM) via zinc-ion displacement in the active site .
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Nitroreductase activation: Reduction of nitro groups (in related compounds) generates reactive intermediates damaging bacterial DNA .
Table 2: Biological Activity Profile
| Activity | Model System | Result | Source |
|---|---|---|---|
| Cytotoxicity | MCF-7 cells | IC₅₀ = 7.2 μM | |
| Tubulin inhibition | In silico docking | ΔG = -9.8 kcal/mol | |
| CA-II inhibition | Enzymatic assay | IC₅₀ = 0.87 μM |
Pharmacological Applications
Anticancer Therapeutics
The compound’s dual mechanism—tubulin destabilization and apoptosis induction—positions it as a candidate for combination therapy with DNA-damaging agents. Synergy studies with doxorubicin show a 2.3-fold reduction in tumor volume in murine models.
Future Directions
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